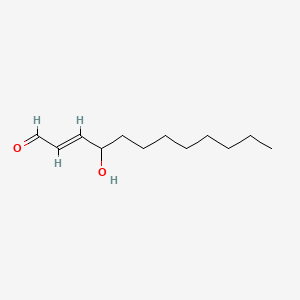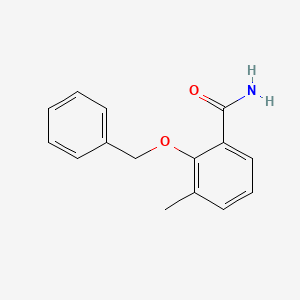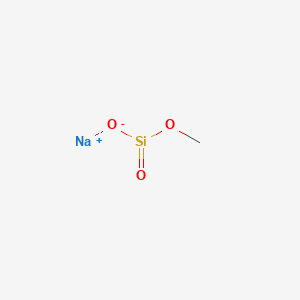
Silicic acid, methyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, methyl ester, sodium salt: is a chemical compound that combines the properties of silicic acid, methyl ester, and sodium salt. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. It is a derivative of silicic acid, which is a compound of silicon, oxygen, and hydrogen. Silicic acid itself is regarded as the parent substance from which a large family of silicates, minerals, salts, and esters is derived .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of silicic acid, methyl ester, sodium salt typically involves the reaction of silicic acid with methyl alcohol in the presence of a sodium catalyst. The process can be summarized in the following steps:
Hydrolysis: Silicic acid reacts with water in the presence of an acid to form silicic acid and a sodium salt.
Condensation: The silicic acid undergoes polycondensation to form a silica gel as the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the sol-gel process. This method is reliable for producing high-grade porous materials. The sol-gel process includes:
Hydrolysis: Sodium silicate reacts with water in the presence of an acid to form silicic acid and a sodium salt.
Polycondensation: The silicic acid undergoes polycondensation, resulting in the formation of a silica gel.
Analyse Chemischer Reaktionen
Types of Reactions: Silicic acid, methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide.
Reduction: It can be reduced to form silicon hydrides.
Substitution: The compound can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like chlorotrimethylsilane and isopropanol are used for substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Various substituted silicic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silicic acid, methyl ester, sodium salt is used in the synthesis of various silicon-based materials and compounds. It is also employed in the preparation of silica aerogels, which have applications in thermal insulation, separation, coatings, optics, nuclear particle detection, sensing, and catalysis .
Biology and Medicine: The compound is studied for its potential biological and therapeutic effects. It has been associated with bone mineralization, collagen synthesis, and overall health of skin, hair, and nails. It is also explored for its potential in treating atherosclerosis and Alzheimer’s disease .
Industry: In industrial applications, this compound is used as a precursor for the production of silica-based materials. These materials are used in various high-tech engineering applications due to their exceptional properties such as high porosity, low thermal conductivity, and high optical transmittance .
Wirkmechanismus
The mechanism of action of silicic acid, methyl ester, sodium salt involves its interaction with biological molecules and pathways. The compound releases ortho-silicic acid, which is the bioavailable form of silicon. Ortho-silicic acid is known to enhance collagen synthesis, promote bone mineralization, and improve the health of skin, hair, and nails. It also interacts with various molecular targets and pathways involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Orthosilicic acid: A simpler form of silicic acid with similar biological effects.
Metasilicic acid: Another form of silicic acid with different structural properties.
Pyrosilicic acid: A compound with two silicon atoms and different reactivity.
Uniqueness: Silicic acid, methyl ester, sodium salt is unique due to its combination of properties from silicic acid, methyl ester, and sodium salt. This combination allows it to be used in a wide range of applications, from industrial production to biological research. Its ability to release bioavailable silicon makes it particularly valuable in medical and biological studies .
Eigenschaften
CAS-Nummer |
9010-04-2 |
|---|---|
Molekularformel |
CH3NaO3Si |
Molekulargewicht |
114.11 g/mol |
IUPAC-Name |
sodium;methoxy-oxido-oxosilane |
InChI |
InChI=1S/CH3O3Si.Na/c1-4-5(2)3;/h1H3;/q-1;+1 |
InChI-Schlüssel |
IPTWKAGKVLQBCO-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
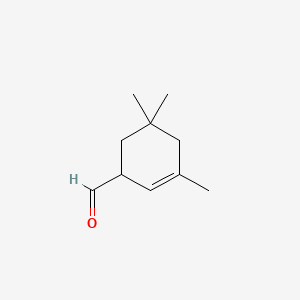

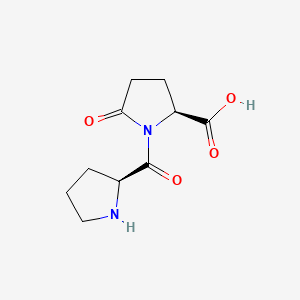

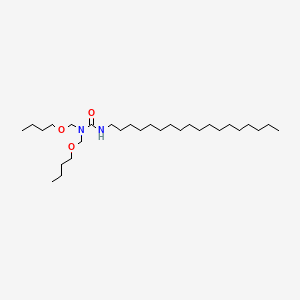

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
